(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine family. This compound features a pyrrolidine ring, a phenylethyl group, and a carboxylic acid functional group. The stereochemistry of the molecule is defined by the (3R) and (1S) configurations, which are crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylethylamine and a suitable pyrrolidine precursor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction. One common method involves the reaction of an amino acid derivative with a ketone or aldehyde under acidic or basic conditions to form the pyrrolidine ring.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine intermediate with (S)-1-phenylethylamine in the presence of a suitable catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the keto group and the carboxylation to form the carboxylic acid functional group. These reactions typically require oxidizing agents such as potassium permanganate or chromium trioxide and carboxylating agents like carbon dioxide.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as continuous flow synthesis and automated reactors may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt in the presence of a base like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Aqueous sodium hydroxide or other bases.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted pyrrolidines, and carboxylate salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and receptors can provide insights into the mechanisms of various biological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly significant.
Mechanism of Action
The mechanism of action of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid: This compound differs in the stereochemistry of the phenylethyl group, which can significantly alter its biological activity.
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid: The stereochemistry at the 3-position of the pyrrolidine ring is different, affecting its interaction with molecular targets.
(3R)-5-hydroxy-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid: This compound has a hydroxyl group instead of a keto group, leading to different chemical reactivity and biological properties.
Uniqueness
The uniqueness of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to serve as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKWSDAMXTRHE-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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